2,2'-Bithiophene

Beschreibung

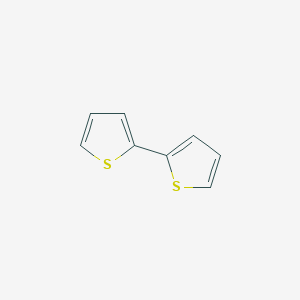

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZAHWOAMVVGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80029-99-8 | |

| Record name | Polybithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80029-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060084 | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 33 deg C; [ChemIDplus] Clear yellow to liquid; mp = 32-34 deg C; [Aldrich MSDS] | |

| Record name | 2,2'-Bithiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00119 [mmHg] | |

| Record name | 2,2'-Bithiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

492-97-7 | |

| Record name | 2,2′-Bithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BITHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CTS9HJ7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2'-Bithiophene CAS number and properties

An In-depth Technical Guide to 2,2'-Bithiophene

Introduction

This compound is a heterocyclic organic compound consisting of two thiophene (B33073) rings linked at the 2-positions.[1] It serves as a fundamental building block in the synthesis of more complex conjugated systems, which are of significant interest in materials science and medicinal chemistry.[2][3] Its unique electronic and optical properties have led to its use in the development of organic semiconductors, conductive polymers, and electroluminescent materials.[4][5] Specifically, it is a key component in the active layers of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.[3][5] In the realm of drug development, this compound derivatives have been explored as potential therapeutic agents and biological markers.[2] For instance, certain derivatives have been investigated as markers for cell lesions in Alzheimer's disease and as potential β-amyloid probes.[2]

Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value |

| CAS Number | 492-97-7[6][7] |

| Molecular Formula | C₈H₆S₂[6] |

| Molecular Weight | 166.26 g/mol [6] |

| Appearance | Colorless crystals or white to light yellow crystal powder[4][6] |

| InChI Key | OHZAHWOAMVVGEL-UHFFFAOYSA-N[6][8] |

| Canonical SMILES | c1cc(sc1)c2cccs2[6] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 31.1 - 33 °C[4][6][7] |

| Boiling Point | 260 °C[6][7][8] |

| Density | 1.244 - 1.44 g/cm³[4][6] |

| Flash Point | 76.261 °C[4] |

| Water Solubility | Insoluble[4][5][7] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere[4] |

| Sensitivity | Light sensitive[4][5][7] |

Table 3: Spectroscopic and Computed Properties

| Property | Value |

| ¹H NMR (CDCl₃) | See spectrum for detailed shifts and couplings[9][10] |

| LogP | 3.477[4][11] |

| Hydrogen Bond Donor Count | 0[4] |

| Hydrogen Bond Acceptor Count | 2[4] |

| Rotatable Bond Count | 1[4] |

| Topological Polar Surface Area | 56.48 Ų[4] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, including cross-coupling reactions of 2-halothiophenes and oxidative coupling of alkylthiophenes.[4][6] Another efficient approach is the Fiesselmann reaction, which involves thiophene ring closure.[12][13]

Experimental Protocol: Synthesis via Oxidative Coupling

A direct and efficient route for synthesizing this compound derivatives involves the nonmetallic oxidative coupling of alkylthiophenes.[4] This method utilizes a hypervalent iodine(III) reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·Et₂O).[4]

Materials:

-

2-Alkylthiophene

-

Phenyliodine bis(trifluoroacetate) (PIFA)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 2-alkylthiophene in the anhydrous solvent.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.

-

Slowly add the PIFA reagent to the stirred solution.

-

Subsequently, add BF₃·Et₂O dropwise to the reaction mixture.

-

Allow the reaction to proceed at the specified temperature for a set period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Caption: A simplified diagram of this compound synthesis via Kumada cross-coupling.

Reactions and Applications

This compound is a versatile intermediate in organic synthesis. The 5 and 5' positions are particularly reactive and can be readily functionalized through reactions like bromination and stannylation, paving the way for further cross-coupling reactions to build larger conjugated systems.[3][9]

Experimental Protocol: Bromination of this compound

The bromination of this compound at the 5,5'-positions is a common reaction to produce a key intermediate for polymerization and further functionalization.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Chloroform (B151607) (CHCl₃) or another suitable solvent

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in chloroform in a round-bottom flask.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution while stirring.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain pure 5,5'-dibromo-2,2'-bithiophene.

Caption: Workflow for the functionalization of this compound for organic electronics.

Safety and Handling

This compound should be handled with care. It may cause skin, eye, and respiratory irritation.[14] It is recommended to use personal protective equipment such as gloves, safety goggles, and a respirator when handling this compound. Store in a cool, dry, well-ventilated area away from light and strong oxidizing agents.[1]

Conclusion

This compound is a cornerstone molecule in the field of organic electronics and a promising scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its thiophene rings allow for a wide range of chemical modifications, leading to the development of novel materials with tailored properties. The detailed protocols and properties outlined in this guide provide a solid foundation for researchers and professionals working with this versatile compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Multifaceted Strategy for the Synthesis of Diverse this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 492-97-7 [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chemwhat.com [chemwhat.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ossila.com [ossila.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound (CAS 492-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound - High purity | EN [georganics.sk]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Bithiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bithiophene is a heterocyclic organic compound that serves as a fundamental building block in the development of a wide array of functional materials and pharmacologically active agents. Comprising two interconnected thiophene (B33073) rings, its molecular structure and conformational preferences are pivotal in dictating the electronic, optical, and biological properties of its derivatives. This technical guide provides a comprehensive overview of the molecular architecture of this compound, detailing its conformational landscape as determined by various experimental and computational methodologies. A thorough understanding of these structural nuances is critical for the rational design of novel materials and therapeutics. Thiophene-containing compounds have shown a diverse range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[1]

Molecular Structure

The molecular formula of this compound is C₈H₆S₂. The molecule consists of two thiophene rings linked by a single carbon-carbon bond between their respective 2-positions. The planarity and rotational freedom around this central C-C bond are the key determinants of the molecule's overall conformation.

Conformational Isomers

In the gas phase and in solution, this compound exists as a mixture of conformational isomers due to rotation around the inter-ring single bond. The two primary conformers are the syn and anti forms. However, experimental and theoretical studies have revealed that the most stable conformations are non-planar, existing as gauche (twisted) forms. Gas-phase electron diffraction studies have identified two main conformations: an anti-like (transoid) and a syn-like (cisoid) conformer.[2]

The conformational equilibrium is a delicate balance between the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric hindrance between the sulfur atoms and hydrogen atoms on adjacent rings, which favors a twisted conformation.

Quantitative Structural Data

The precise geometric parameters of this compound have been determined through various experimental techniques, primarily gas-phase electron diffraction and X-ray crystallography, and are supported by computational calculations.

Gas-Phase Electron Diffraction Data

Gas-phase electron diffraction provides information about the molecular structure in the absence of intermolecular forces. Studies have shown the presence of two distinct conformers with the following structural parameters at 97–98°C.[2]

| Parameter | Anti-like Conformer | Syn-like Conformer |

| Torsional Angle (S-C-C-S) | 148(3)° | 36(5)° |

| Conformational Weight | 56(4)% | 44(4)% |

| Inter-ring C-C Bond Length | - | 1.456 Å (average) |

X-ray Crystallography Data

In the solid state, the molecular conformation is influenced by crystal packing forces. X-ray crystallography of this compound reveals a planar or nearly planar conformation.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Lattice Parameters | a = 7.734 Å, b = 5.729 Å, c = 8.933 Å |

| β = 106.72° | |

| Inter-ring C-C Bond Length | 1.450 (2) Å |

Experimental Protocols for Conformational Analysis

A multi-technique approach is often employed to gain a comprehensive understanding of the conformational landscape of molecules like this compound.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.[5]

Methodology:

-

Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the molecular beam.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.

-

Data Analysis: The one-dimensional diffraction pattern is analyzed to extract information about the internuclear distances. By fitting a theoretical model of the molecular structure to the experimental data, key parameters such as bond lengths, bond angles, and torsional angles can be determined.

X-ray Crystallography

This technique provides precise information about the arrangement of atoms within a single crystal.[6][7]

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.[8]

-

X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector.

-

Data Collection and Processing: A complete dataset of diffraction intensities is collected by rotating the crystal. The data is then processed to determine the unit cell dimensions and space group.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data, and the structural model is refined to obtain accurate bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides insights into the time-averaged conformation of molecules.[9][10]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, which are dependent on the molecular conformation.

-

Data Analysis: Chemical shifts and coupling constants are analyzed. For flexible molecules, these parameters represent a population-weighted average of the different conformers present in solution. By comparing experimental data with theoretical calculations for different conformations, the relative populations of the conformers can be estimated.

Relevance in Drug Development

The conformational flexibility of the this compound scaffold is a critical consideration in drug design. The specific three-dimensional arrangement of substituents on the bithiophene core can significantly influence its binding affinity and selectivity for a biological target. For instance, derivatives of this compound have been investigated for their antileishmanial activity.[11] The synthesis of various substituted 2,2'-bithiophenes allows for the exploration of structure-activity relationships, where the conformational preferences of the molecule can be fine-tuned to optimize biological activity.

Conclusion

The molecular structure and conformation of this compound are characterized by a delicate interplay of electronic and steric effects, leading to a dynamic equilibrium between non-planar conformers in the gas and solution phases, and a more planar structure in the solid state. A comprehensive understanding of these structural features, obtained through a combination of experimental techniques and computational modeling, is essential for researchers and scientists. For professionals in drug development, this knowledge is invaluable for the design and synthesis of novel this compound derivatives with tailored conformational properties to achieve desired biological activities. The continued investigation into the structure of this versatile scaffold will undoubtedly fuel further innovation in both materials science and medicinal chemistry.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H6S2 | CID 68120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. rigaku.com [rigaku.com]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydroxyalkyne-Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 2,2'-Bithiophene: A Technical Guide

An In-depth Analysis of UV-Vis, NMR, and IR Spectroscopic Data for Researchers and Drug Development Professionals

Introduction

2,2'-Bithiophene, a heterocyclic organic compound consisting of two thiophene (B33073) rings linked at the 2 and 2' positions, serves as a fundamental building block in the development of advanced organic materials. Its unique electronic and structural properties make it a crucial component in the synthesis of conducting polymers, organic semiconductors, and materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] A thorough understanding of its spectroscopic characteristics is paramount for quality control, structural elucidation, and predicting the properties of larger, more complex derivative molecules. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic properties of this compound, complete with tabulated data, detailed experimental protocols, and workflow visualizations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound provides insights into its electronic transitions. The absorption spectrum is characterized by a strong absorption band in the UV region, corresponding to π-π* transitions within the conjugated system.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| 302 nm | 11,000 M⁻¹cm⁻¹ | Cyclohexane (B81311) | [2] |

| 301 nm | - | Ethanol | [2] |

Note: The position and intensity of the absorption maximum can be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as cyclohexane or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.

-

Blank Measurement: The spectrophotometer is blanked using the same solvent in a quartz cuvette. This step corrects for any absorbance from the solvent and the cuvette itself.[3]

-

Sample Measurement: The blank cuvette is replaced with the cuvette containing the this compound solution, and the absorbance spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).[4]

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically shows three distinct signals corresponding to the three different types of protons on the thiophene rings.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ~7.26 | dd | J = 5.1, 1.1 | H5, H5' | [5] |

| ~7.20 | dd | J = 3.6, 1.1 | H3, H3' | [5] |

| ~7.02 | dd | J = 5.1, 3.6 | H4, H4' | [5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~137.4 | C2, C2' | [6] |

| ~127.9 | C5, C5' | [6] |

| ~124.4 | C4, C4' | [6] |

| ~123.7 | C3, C3' | [6] |

Experimental Protocol: NMR Spectroscopy

The following protocol is a general guideline for acquiring NMR spectra of this compound.[5]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically used.

-

Key parameters include a spectral width of approximately -2 to 12 ppm, an acquisition time of around 4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

The spectral width is typically set from -10 to 220 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. The IR spectrum of this compound exhibits characteristic bands corresponding to C-H, C=C, and C-S stretching and bending vibrations within the thiophene rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3100 | Medium | Aromatic C-H stretching | [7] |

| ~1430-1454 | Strong | Aromatic C=C ring stretching | [7][8] |

| ~833, 817, 828 | Strong | C-H out-of-plane bending | [8] |

| ~698 | Very Strong | C-S stretching / Ring deformation | [8] |

Experimental Protocol: IR Spectroscopy

IR spectra can be obtained using various techniques. A common method for solid samples is the KBr pellet technique.[9][10]

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Background Measurement: An IR spectrum of a blank KBr pellet or the empty sample compartment is recorded as a background.

-

Sample Measurement: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship of spectroscopic data to structure.

References

- 1. ossila.com [ossila.com]

- 2. This compound [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C8H6S2 | CID 68120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Electronic and Optical Properties of 2,2'-Bithiophene Derivatives

Core Content: This guide provides a comprehensive overview of the key electronic and optical properties of this compound derivatives, details the experimental protocols for their characterization, and explores the structure-property relationships that make them crucial for various advanced applications.

Introduction to this compound Derivatives

This compound (BT) is an aromatic heterocyclic compound consisting of two thiophene (B33073) rings linked at their 2-positions. This core structure forms the basis for a vast class of organic materials. As a conjugated system, this compound and its derivatives are electron-rich and possess highly tunable photophysical and electronic properties.[1][2] These characteristics have made them fundamental building blocks in the development of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[1][3][4] Furthermore, their ability to be functionalized allows for the fine-tuning of their properties, making them valuable in the design of fluorescent markers and potential therapeutic agents.[5]

The versatility of this compound chemistry stems from the ability to introduce various functional groups at different positions on the thiophene rings. These modifications can profoundly influence the molecule's electronic energy levels, absorption and emission characteristics, and solid-state packing, thereby tailoring the material for specific applications.[6][7] This guide delves into these key properties, the experimental techniques used to measure them, and the underlying photophysical principles.

Electronic Properties: HOMO-LUMO and Energy Gap

The electronic properties of conjugated molecules like this compound derivatives are primarily dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two levels is known as the HOMO-LUMO gap (E_g).

-

HOMO Level : This is the highest energy level containing electrons. Its energy is related to the ionization potential and corresponds to the molecule's ability to donate an electron. A higher HOMO energy level indicates a better electron-donating capability.

-

LUMO Level : This is the lowest energy level devoid of electrons. Its energy is related to the electron affinity and reflects the molecule's ability to accept an electron. A lower LUMO energy level suggests a better electron-accepting capacity.

-

HOMO-LUMO Gap (E_g) : This energy gap is a critical parameter that determines the molecule's electronic and optical properties. It influences the wavelength of light the molecule absorbs and emits and is a key factor in its application in optoelectronic devices.[2]

The strategic addition of substituents to the bithiophene core allows for precise control over these energy levels. Electron-donating groups (EDGs) like alkoxy or alkyl groups tend to raise the HOMO level, while electron-withdrawing groups (EWGs) such as cyano or carbonyl groups typically lower the LUMO level.[8] Fluorination is another effective strategy, often used to lower the HOMO energy level, which can improve the stability and performance of materials in devices like organic solar cells.[9]

Data Presentation: Electronic Properties

The following table summarizes the experimentally determined or calculated electronic properties for a selection of this compound derivatives and related compounds.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (E_g, eV) | Measurement Method | Reference |

| This compound (Parent) | - | - | 6.585 | Calculation | [10] |

| TTF-D3TRh (Fluorinated) | Lower than TTH-D3TRh | - | - | Cyclic Voltammetry | [9] |

| BDTT-based molecule (D2) | -5.18 | - | - | Cyclic Voltammetry | [11] |

| BDTT-based molecule (D1) | -5.19 | - | - | Cyclic Voltammetry | [11] |

| Cibalackrot | -5.6 | -3.5 | 2.1 | Cyclic Voltammetry | [12] |

| Vat yellow 1 | -6.3 | -3.6 | 2.7 | Cyclic Voltammetry | [12] |

Optical Properties: Absorption and Luminescence

The extended π-conjugated system in this compound derivatives enables them to interact strongly with light, leading to distinct absorption and emission properties. These properties are primarily governed by π-π* electronic transitions between the HOMO and LUMO levels.[2]

-

UV-Vis Absorption : When a molecule absorbs a photon of appropriate energy, an electron is promoted from the HOMO to the LUMO. The wavelength of maximum absorption (λ_abs) is inversely related to the HOMO-LUMO gap. Extending the π-conjugation or adding specific substituents can shift λ_abs to longer wavelengths (a bathochromic or red-shift).[1]

-

Photoluminescence (Fluorescence) : After excitation, the molecule can relax back to the ground state by emitting a photon. This process is known as fluorescence. The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, with the difference known as the Stokes shift. The fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the emission process. The quantum yields for bithiophene derivatives are often modest and sensitive to substitution and environment.[13]

The substitution pattern significantly affects these properties. For instance, the position of substituents (e.g., ortho-, meta-, para- on a connecting benzene (B151609) ring) can alter the extent of π-conjugation and thus influence the absorption and fluorescence spectra.[6]

Data Presentation: Optical Properties

The table below presents key optical properties for several this compound derivatives.

| Compound/Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Reference |

| (aR)-3 (Binaphthyl-BT) | 226, 359 | - | - | Solution | [14] |

| 3a (Lewis Pair) | ~460 | ~550 | 0.60 | THF | [15] |

| DH-TTPTT | - | 494 | - | Chloroform | [16] |

| DH-TTPPTT | - | 460 | - | Chloroform | [16] |

| DH-TTFTT | - | 452 | - | Chloroform | [16] |

| DH-TTPhTT | - | 443 | - | Chloroform | [16] |

Experimental Protocols

Accurate characterization of the electronic and optical properties of this compound derivatives relies on standardized experimental techniques.

A. Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Experimental Setup :

-

Electrochemical Cell : A standard three-electrode cell is used.

-

Working Electrode : A glassy carbon or platinum electrode. For insoluble materials, a thin film can be drop-cast onto the electrode surface.[12][17]

-

Reference Electrode : A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) is common.[12]

-

Counter Electrode : A platinum wire or plate.[12]

-

Potentiostat : A device to control the potential and measure the current.

-

-

Methodology :

-

Sample Preparation : The bithiophene derivative is dissolved in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) to ensure conductivity.[12] The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.

-

Measurement : The potential of the working electrode is swept linearly from a starting potential to a vertex potential and back. The current response is recorded, producing a cyclic voltammogram.

-

Calibration : The potential scale is typically calibrated using an internal standard, the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is added to the solution after the initial measurement. The half-wave potential of Fc/Fc+ is set to 0 V.[18]

-

Data Analysis : The onset potentials for the first oxidation (E_ox^onset) and first reduction (E_red^onset) are determined from the voltammogram. The HOMO and LUMO energies are then calculated using the following empirical formulas[17][19]:

-

E_HOMO = -[E_ox^onset (vs Fc/Fc+) + 4.8] eV

-

E_LUMO = -[E_red^onset (vs Fc/Fc+) + 4.8] eV (Note: The value of 4.8 eV corresponds to the energy level of the Fc/Fc+ couple relative to the vacuum level and can sometimes be cited as 5.1 eV).

-

-

B. UV-Vis Absorption Spectroscopy

This technique measures the absorption of light by a sample as a function of wavelength.

-

Experimental Setup :

-

Methodology :

-

Sample Preparation : A dilute solution of the bithiophene derivative is prepared in a spectroscopic-grade solvent (e.g., chloroform, THF, cyclohexane). The concentration is adjusted so that the maximum absorbance is within the optimal instrumental range (typically < 1.0).

-

Measurement : A baseline spectrum is first recorded using a cuvette filled with the pure solvent. The sample cuvette is then placed in the beam path, and the absorption spectrum is recorded over the desired wavelength range.

-

Data Analysis : The wavelength of maximum absorbance (λ_abs) is identified from the spectrum. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert Law, A = εcl, where A is the absorbance, c is the concentration, and l is the path length.

-

C. Fluorescence Spectroscopy

This technique measures the emission of light from a sample after it has absorbed light.

-

Experimental Setup :

-

Spectrofluorometer : An instrument that can select both excitation and emission wavelengths (e.g., Perkin Elmer LS55).[20]

-

Cuvette : A four-sided polished quartz cuvette.

-

-

Methodology :

-

Sample Preparation : A very dilute solution (absorbance at excitation wavelength < 0.1) is prepared to avoid re-absorption and inner-filter effects.[21] The solvent must be spectroscopic grade.

-

Measurement : The sample is excited at a fixed wavelength (often at or near its λ_abs). The instrument then scans a range of longer wavelengths to record the emission spectrum.

-

Data Analysis : The wavelength of maximum emission (λ_em) is identified. The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate, rhodamine 6G) using the following equation:

-

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Mandatory Visualizations

Diagrams of Key Concepts and Workflows

Caption: General structure of this compound with labeled positions.

Caption: Workflow from synthesis to property analysis of derivatives.

Caption: The Jablonski diagram illustrates key photophysical transitions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multifaceted Strategy for the Synthesis of Diverse this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photophysical properties of bis(2,2′-bithiophene-5-yl)benzenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Solution-Processable Small Molecules for High-Performance Organic Solar Cells with Rigidly Fluorinated this compound Central Cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. prezi.com [prezi.com]

- 20. rsc.org [rsc.org]

- 21. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Polymerization of 2,2'-Bithiophene for Conductive Polymers

The synthesis of conductive polymers from heterocyclic monomers like this compound is a cornerstone of advanced materials science, with applications ranging from organic electronics to biomedical sensors. Poly(this compound) (PBT) is particularly noteworthy for its environmental stability, electrochromic properties, and tunable conductivity.[1][2] This guide provides a detailed overview of the primary methods for polymerizing this compound: chemical oxidative polymerization and electrochemical polymerization. It includes in-depth experimental protocols, comparative data, and visualizations of the underlying mechanisms and workflows to facilitate research and development.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for synthesizing bulk quantities of polythiophene and its derivatives.[3] The process typically employs a chemical oxidant, most commonly ferric chloride (FeCl₃), to initiate the polymerization of the monomer in an appropriate solvent.[3][4][5] This method is valued for its simplicity and scalability.[3]

Mechanism of Action

The polymerization proceeds via an oxidative coupling mechanism. Ferric chloride acts as a one-electron oxidant, initiating the process by generating a radical cation from the this compound monomer.[5] These radical cations then couple, and subsequent deprotonation and re-aromatization lead to the formation of dimers, oligomers, and ultimately, the polymer chain. The reaction is typically carried out in a solvent like chloroform.[3]

Experimental Protocol: Synthesis of PBT Nanowires

This protocol is adapted from a procedure for synthesizing PBT nanowires using ferric chloride hexahydrate as the oxidant.[4]

Materials:

-

This compound (Monomer)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O) (Oxidant)

-

Acetone (Solvent)

-

Methanol (B129727) (for washing)

-

Deionized water (for washing)

Procedure:

-

Monomer Solution: Dissolve the desired amount of this compound monomer in 1 mL of acetone.

-

Oxidant Solution: Prepare a solution of ferric chloride hexahydrate in a suitable solvent as determined by the desired molar ratio.

-

Polymerization: Add the monomer solution to the oxidant solution under vigorous stirring. The reaction is rapid, often proceeding for as little as 30 seconds. The reaction temperature should be controlled (e.g., 50 °C) to optimize morphology and yield.[4]

-

Precipitation: After the specified reaction time, terminate the reaction by adding a large volume of methanol to precipitate the synthesized polymer.

-

Purification:

-

Filter the reddish-brown PBT powder.

-

Wash the precipitate extensively with methanol to remove any unreacted monomer and residual oxidant.

-

Wash subsequently with deionized water to remove any remaining impurities.

-

-

Drying: Dry the purified PBT powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Influence of Reaction Parameters

The properties of the resulting PBT are highly dependent on reaction conditions. A systematic study varying these parameters is crucial for achieving desired material characteristics.[4]

| Parameter | Condition | Observation | Reference |

| FeCl₃:Bithiophene Molar Ratio | 30:1 | Optimized for nanowire formation. | [4] |

| Reaction Temperature | 40 °C, 50 °C, 60 °C | 50 °C produced the best morphology and yield for PBT nanowires. | [4] |

| Reaction Time | 30 seconds | Sufficient for polymerization in the specified nanowire synthesis. | [4] |

| Thermal Stability | Up to 200 °C | The polymer undergoes degradation in two steps: loss of dopant followed by degradation of the polymer backbone. | [4] |

Electrochemical Polymerization (Electropolymerization)

Electropolymerization offers precise control over film thickness, morphology, and properties by depositing the polymer directly onto a conductive substrate.[6] This technique is ideal for applications requiring thin, uniform films, such as in sensors and electrochromic devices.[6][7]

Mechanism of Action

The process begins with the oxidation of the this compound monomer at the electrode surface to form a radical cation.[6] This occurs at a specific oxidation potential (for bithiophene, onset is around 0.81 V).[6] These radical cations then couple to form dimers, which are also oxidized and couple with other radical cations, leading to chain growth on the electrode surface. The resulting polymer film is generated in its doped, conductive state.[6][8]

Experimental Protocol: Electrosynthesis of PBT Films

This protocol describes a typical procedure for the potentiodynamic electrosynthesis of PBT films.[6][9]

Apparatus & Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., Platinum disc, FTO glass)

-

Counter Electrode (e.g., Platinum wire)

-

Reference Electrode (e.g., Ag/AgCl)

-

-

This compound (Monomer)

-

Acetonitrile (B52724) (MeCN) (Solvent)

-

Tetrabutylammonium perchlorate (B79767) (TBAP) or similar (Supporting Electrolyte)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Electrolyte Preparation: Prepare a solution of 0.1 M TBAP in acetonitrile. Add 2 mM of this compound monomer to this solution.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution. Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.

-

Electropolymerization:

-

Immerse the electrodes in the solution.

-

Perform cyclic voltammetry (CV) by sweeping the potential between a suitable range (e.g., 0 V to +0.85 V vs. Ag/AgCl) at a scan rate of 100 mV/s.[6]

-

The polymer film will deposit and grow on the working electrode with each successive cycle. The increase in current peaks indicates polymer deposition.[6]

-

-

Film Characterization:

-

After deposition, remove the working electrode from the monomer solution.

-

Rinse it gently with pure acetonitrile to remove any unreacted monomer and electrolyte.

-

The film can then be characterized in a fresh, monomer-free electrolyte solution to study its electrochemical properties.

-

Electrochemical and Optical Properties

The electrochemical synthesis conditions directly influence the resulting polymer's properties.

| Property | Value / Observation | Conditions | Reference |

| Monomer Oxidation Onset | 0.81 V | 2 mM bithiophene, 0.1 M TBAP in MeCN | [6] |

| Polymer p-doping Peak | ~0.68 V | During electropolymerization CV scan | [6] |

| Polymer Reduction Peaks | 0.65 V and 0.25 V | Indicates two stable, partially discharged states | [6] |

| Optical Band Gap (P1) | 1.6 eV | For a copolymer based on a bridged bithiophene unit | |

| Electrical Conductivity (σ) | Varies with monomer ratio | In co-polymers of bithiophene and terthiophene | [10][11] |

| Electrochromism | Distinct color change | Observed when different redox potentials are applied | [1][6] |

Polymer Characterization

A comprehensive characterization of the synthesized PBT is essential to understand its structure-property relationships.

-

Spectroscopy:

-

UV-Visible (UV-Vis) Spectroscopy: Used to determine the electronic properties, such as the π-π* transition energy and the optical band gap.[4][9]

-

Infrared (IR) Spectroscopy: Provides information about the chemical structure and bonding within the polymer, confirming the polymerization linkages.[4][8]

-

-

Microscopy:

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring weight loss as a function of temperature.[4][8] PBT is generally stable up to 200 °C.[4]

-

Differential Scanning Calorimetry (DSC): Identifies thermal transitions like the glass transition temperature and melting point.[4]

-

-

Electrochemical Analysis:

Conclusion

The polymerization of this compound can be effectively achieved through both chemical and electrochemical methods, each offering distinct advantages. Chemical oxidation with FeCl₃ is a robust method for producing PBT in powder form, with properties that can be tuned by adjusting reaction stoichiometry, temperature, and time.[4] Electrochemical polymerization provides superior control for creating high-quality, uniform thin films directly on electrode surfaces, making it indispensable for electronic and sensor applications.[6] A thorough characterization using a suite of analytical techniques is critical for correlating synthesis parameters with the final performance of the conductive polymer. The detailed protocols and comparative data in this guide serve as a foundational resource for researchers aiming to synthesize and apply poly(this compound) in their respective fields.

References

- 1. POLY (2,2' - BITHIOPHENE) : AN ELECTROCHROMIC CONDUCTING POLYMER | Semantic Scholar [semanticscholar.org]

- 2. dspace.univ-setif.dz:8888 [dspace.univ-setif.dz:8888]

- 3. researchgate.net [researchgate.net]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. rloginconsulting.com [rloginconsulting.com]

- 6. mdpi.com [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Optical and Photoelectrochemical Investigation of Mixed Photoactive Poly 2,2’,5,2’’ ter-thiophene and Poly 2,2 bithiophene. Role of Intermixed Phases Created By the Co-electro-polymerization Process [ideas.repec.org]

2,2'-Bithiophene for π-Conjugated Polymers: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and biomedical applications of poly(2,2'-bithiophene) and its derivatives.

Introduction

π-conjugated polymers have emerged as a class of materials with remarkable electronic and optical properties, leading to their application in diverse fields, from organic electronics to biomedical devices. Among the various monomers used for the synthesis of these polymers, this compound serves as a fundamental building block for the creation of polythiophenes, a well-studied and highly versatile family of conducting polymers. This technical guide provides a comprehensive overview of this compound as a monomer, detailing the synthesis of poly(this compound), its key properties, and its burgeoning applications in areas of interest to drug development professionals, such as biosensors and functionalized surfaces for bioconjugation.

Properties of this compound and Poly(this compound)

This compound is a solid at room temperature with a melting point of 32-33 °C and a boiling point of 260 °C.[1] Its polymerization leads to poly(this compound) (PBT), a reddish-brown powder.[2] The properties of PBT can be tuned by the polymerization method and by the introduction of functional groups onto the bithiophene monomer. A summary of key quantitative data for poly(this compound) and its derivatives is presented in Table 1.

Table 1: Quantitative Properties of Poly(this compound) and Derivatives

| Property | Value | Polymer System | Comments |

| Thermal Stability (TGA) | Up to 200 °C | Poly(this compound) | Degradation involves loss of dopant followed by polymer backbone degradation.[2] |

| Glass Transition Temperature (Tg) | Increased with isosorbide (B1672297) incorporation | Poly(ethylene-co-isosorbide [2,2′-bithiophene]-5,5′-dicarboxylate) | Indicates enhanced thermal properties. |

| Electrical Conductivity | Up to 23.3 S cm⁻¹ | Cyano-functionalized bithiophene imide-based polymers | Doped, solution-processed films.[3] |

| UV-Vis Absorption Maximum (λmax) | 420 - 450 nm (in solution) | Poly[3,3'-dialkylsulfanyl-2,2'-bithiophene]s | Blue-shifted compared to regioregular poly[3-alkylsulfanylthiophene]s.[4] |

| Optical Band Gap | ~2.0 eV | Polythiophene (approached as DP increases) | Calculated using DFT.[5] |

| Hole Mobility | 10⁻⁴ to 10⁻² cm² V⁻¹ s⁻¹ | Thiophene-based D-A polymers | Measured in organic thin-film transistors (OTFTs).[6] |

Polymerization of this compound

Poly(this compound) can be synthesized through several methods, with chemical oxidative polymerization and electrochemical polymerization being the most common.

Chemical Oxidative Polymerization

This method typically employs an oxidizing agent, such as ferric chloride (FeCl₃), to induce polymerization. The process is relatively straightforward and allows for the production of bulk quantities of the polymer.

Chemical Oxidative Polymerization Workflow

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a thin film of the polymer onto an electrode surface. This method offers excellent control over the film thickness and morphology.

Electrochemical Polymerization Workflow

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol is based on a general procedure for the synthesis of poly(3-hexylthiophene) and can be adapted for this compound.[7]

Materials:

-

This compound (monomer)

-

Anhydrous ferric chloride (FeCl₃) (oxidant)

-

Anhydrous chloroform (solvent)

-

Methanol (for washing)

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous chloroform.

-

In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of oxidant to monomer can be varied, with ratios around 2.5:1 to 4:1 being common.[7]

-

Slowly add the FeCl₃ solution to the monomer solution with continuous stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 12 hours).[7]

-

The precipitated polymer is then collected by filtration.

-

The polymer is washed repeatedly with methanol until the filtrate is colorless to remove any remaining oxidant and unreacted monomer.

-

The purified poly(this compound) is dried in a vacuum oven.

Protocol 2: Electrochemical Polymerization of this compound

This protocol describes a typical setup for the electrochemical deposition of a poly(this compound) film.[8]

Materials:

-

This compound (monomer)

-

Tetrabutylammonium perchlorate (B79767) (TBAP) (supporting electrolyte)

-

Anhydrous acetonitrile (B52724) (solvent)

-

Working electrode (e.g., Indium Tin Oxide (ITO) coated glass)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

Procedure:

-

Prepare an electrolyte solution of 0.1 M TBAP in anhydrous acetonitrile.

-

Add this compound to the electrolyte solution to a final concentration of approximately 10 mM.[8]

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Assemble a three-electrode electrochemical cell with the cleaned working electrode, counter electrode, and reference electrode.

-

Perform electropolymerization using either cyclic voltammetry (scanning the potential between 0 V and an oxidation potential of around +0.85 V vs. Ag/AgNO₃) or by applying a constant potential (potentiostatic polymerization).[8] The film thickness can be controlled by the number of cycles or the duration of the applied potential.

-

After polymerization, rinse the polymer-coated electrode thoroughly with acetonitrile to remove unreacted monomer and electrolyte.

-

Dry the electrode under a stream of nitrogen.

Characterization of Poly(this compound)

The synthesized polymers are typically characterized by a suite of analytical techniques to determine their structure, morphology, and physical properties.

Table 2: Common Characterization Techniques for Poly(this compound)

| Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical structure of the polymer by identifying characteristic vibrational modes. |

| UV-Visible (UV-Vis) Spectroscopy | Determines the electronic absorption properties and provides an estimation of the band gap. The absorption spectrum of polythiophene is sensitive to the conformation of the polymer backbone.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's structure and regioregularity.[10][11] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer.[2] |

| Differential Scanning Calorimetry (DSC) | Determines thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[2] |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure of the polymer film or powder.[2] |

| Cyclic Voltammetry (CV) | Investigates the electrochemical properties, including oxidation and reduction potentials, and the stability of the doped and undoped states.[12] |

Applications in Drug Development and Biomedical Research

While polythiophenes are widely known for their use in organic electronics, their unique properties also make them attractive for biomedical applications. A key strategy for their use in this field is the functionalization of the polymer, which allows for the attachment of biologically relevant molecules.

Biofunctionalization via "Click Chemistry"

A powerful method for the biofunctionalization of polythiophenes involves the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This requires the synthesis of a bithiophene monomer bearing either an azide (B81097) or an alkyne functional group. 3-Azido-2,2'-bithiophene is a versatile monomer for this purpose, where the azide group acts as a handle for attaching biomolecules.[13]

Biofunctionalization of Poly(this compound) via Click Chemistry

This biofunctionalization strategy opens up a range of possibilities for drug development professionals:

-

Biosensors: The conducting nature of polythiophene can be harnessed to create sensitive biosensors. By immobilizing specific biorecognition elements (e.g., antibodies, enzymes, DNA probes) on the polymer surface, it is possible to detect the presence of target analytes, such as disease biomarkers or drug molecules.[14] The binding event at the surface can induce a change in the electrical properties of the polymer, which can be measured as a signal.

-

Drug Delivery: Functionalized polythiophene surfaces can be used to create controlled drug delivery systems. Drugs can be covalently attached to the polymer backbone and released in response to an external stimulus, such as a change in pH or the application of an electrical potential.

-

Biocompatible Coatings: Polythiophene-based coatings can be used to improve the biocompatibility of medical implants. The surface can be functionalized with molecules that promote cell adhesion and growth or prevent biofouling.

Protocol 3: Synthesis of 3-(6-Azidohexyl)-2,2'-bithiophene

This protocol is adapted from a general procedure for the synthesis of azido-functionalized bithiophenes.[13]

Materials:

-

3-(6-Bromohexyl)-2,2'-bithiophene

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-(6-bromohexyl)-2,2'-bithiophene in anhydrous DMF.

-

Add sodium azide (typically 3 equivalents) to the solution.

-

Heat the reaction mixture to approximately 65 °C and stir for 24 hours.[13]

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by silica (B1680970) gel column chromatography.

Conclusion

This compound is a versatile and important monomer for the synthesis of π-conjugated polythiophenes. The ability to control the properties of these polymers through different synthesis methods and functionalization strategies makes them highly attractive for a wide range of applications. For researchers, scientists, and drug development professionals, the potential to create functionalized polythiophene surfaces for biosensing, drug delivery, and biocompatible coatings represents an exciting frontier in the development of advanced biomedical technologies. The detailed protocols and data presented in this guide provide a solid foundation for further exploration and innovation in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. benchchem.com [benchchem.com]

- 14. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2'-Bithiophene: A Versatile Building Block for High-Performance Organic Electronics

An In-depth Technical Guide for Researchers and Scientists on the Application of 2,2'-Bithiophene in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

Introduction

The field of organic electronics has witnessed exponential growth, driven by the promise of low-cost, flexible, and large-area devices. At the heart of this advancement lies the rational design and synthesis of novel organic semiconducting materials. Among the plethora of molecular building blocks, this compound has emerged as a cornerstone for the development of high-performance materials for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). Its rigid, planar structure, coupled with excellent charge transport properties and facile functionalization, makes it an ideal candidate for constructing sophisticated π-conjugated systems.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in OFETs and OPVs, with a focus on quantitative performance data, detailed experimental protocols, and visual representations of key concepts and workflows.

This compound in Organic Field-Effect Transistors (OFETs)

The this compound core is a fundamental component in a variety of organic semiconductors used in OFETs, which are essential for applications such as flexible displays, sensors, and RFID tags. The performance of these devices is critically dependent on the charge carrier mobility of the semiconducting layer. Strategic functionalization of the this compound unit allows for the fine-tuning of molecular packing and electronic properties, leading to enhanced device performance.[3][4]

Performance of this compound-Based OFETs

The charge transport characteristics of OFETs are quantified by parameters such as hole mobility (μh), electron mobility (μe), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of various OFETs incorporating this compound derivatives.

| Derivative/Polymer | Device Architecture | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |

| 5,5'-bis(2-tetracenyl)-2,2'-bithiophene | Top Contact | 0.5 | - | >10⁸ | [5] |

| 5,5'-bis(2-anthracenyl)-2,2'-bithiophene | Top Contact | 0.1 | - | >10⁸ | [5] |

| P(BTimR)-H (high Mn) | Top-gate/bottom-contact | - | 0.14 | - | [3][6] |

| P(BTimR)-L (low Mn) | Top-gate/bottom-contact | - | 0.038 | - | [3][6] |

| P1 (BTI-thiophene copolymer) | - | ~10⁻⁴ | ~10⁻⁴ | - | [3][6] |

| P2 (BTI-bithiophene copolymer) | - | ~10⁻³ | - | - | [3][6] |

| P3 (BTI-tetrathiophene copolymer) | Top-gate | ~0.1 | - | - | [3][6] |

| Poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA) | - | 4.1 x 10⁻² | - | - | [7][8][9] |

| PBDTT-2T | Top-contact/bottom-gate | 0.035 | - | - | [10] |

Experimental Protocols for OFET Fabrication

The fabrication of OFETs involves a series of well-defined steps to create a layered structure. A typical fabrication process for a bottom-gate, top-contact OFET is outlined below.

1. Substrate Preparation:

-

Begin with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

-

Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (B89594) (OTS) to improve the semiconductor film quality.

2. Semiconductor Deposition:

-

Dissolve the this compound-based semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene).

-

Deposit the semiconductor solution onto the treated substrate via spin-coating or drop-casting to form a thin film.

-

Anneal the film at an optimized temperature to improve crystallinity and molecular ordering.

3. Electrode Deposition:

-

Define the source and drain electrodes by thermally evaporating a conductive material (typically gold) through a shadow mask.

4. Device Characterization:

-

Measure the electrical characteristics of the fabricated OFET in a probe station under an inert atmosphere or vacuum.

-

Extract key performance parameters such as mobility, on/off ratio, and threshold voltage from the transfer and output curves.

The following diagram illustrates the general workflow for fabricating a bottom-gate, top-contact OFET.

Caption: A generalized workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.

This compound in Organic Photovoltaics (OPVs)

In the realm of OPVs, this compound and its derivatives are extensively used as electron-donor materials in the photoactive layer of bulk heterojunction (BHJ) solar cells. The tunability of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with their broad absorption spectra, are crucial for achieving high power conversion efficiencies (PCE).[1][11]

Performance of this compound-Based OPVs

The performance of an OPV is characterized by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below presents a summary of the performance of various OPVs employing this compound-based donor materials.

| Donor Material Class | Specific Derivative/Copolymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| Bithiophene Imide-Based | PBTI-FR (in ternary device with PM6) | L8-BO | >20.5 | - | - | 82.55 | [11] |

| Bithiophene Imide-Based | f-BTI2-FT | PTB7-Th | 6.85 | - | - | - | [11] |

| Bithiophene imide-benzodithiophene copolymer | PCBM | up to 5.5 | >0.9 | - | - | [11] | |

| Fluorinated Bithiophene-Based | Difluorinated this compound small molecule | PC71BM | 9.00 | - | 16.14 | 73.52 | [11][12] |

| Bithiophene-azine polymer | PDDBTA | - | up to 2.18 | - | - | - | [7][8][9] |

Experimental Protocols for OPV Fabrication

The fabrication of a conventional bulk heterojunction OPV involves the following key steps:

1. Substrate Preparation:

-

Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.[11]

2. Hole Transport Layer (HTL) Deposition:

-

A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates to a thickness of approximately 30-40 nm, followed by annealing.[11]

3. Active Layer Deposition:

-

The donor (bithiophene derivative) and acceptor (e.g., a fullerene derivative like PC71BM or a non-fullerene acceptor) materials are dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) to form a blend solution.[11]

-

This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox) to form the photoactive layer, typically around 100 nm thick.[11]

4. Cathode Deposition:

-

An electron transport layer (e.g., LiF) and a metal cathode (e.g., Al, ~100 nm) are sequentially deposited via thermal evaporation.[11]

5. Device Characterization:

-

The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) to determine PCE, Voc, Jsc, and FF.[11]

-

External Quantum Efficiency (EQE) is measured to determine the spectral response of the solar cell.[11]

-

Morphological characterization of the active layer is often performed using techniques like Atomic Force Microscopy (AFM).[11]

The following diagram illustrates the fabrication process of a conventional OPV device.

Caption: A schematic workflow for the fabrication and characterization of a conventional bulk heterojunction OPV.

Molecular Design Strategies

The versatility of the this compound core allows for a wide range of chemical modifications to optimize its properties for specific applications. Key strategies include:

-

Functionalization: Introducing electron-donating or electron-withdrawing groups to tune the energy levels (HOMO/LUMO).

-

Backbone Extension: Incorporating the bithiophene unit into larger conjugated systems to broaden the absorption spectrum and enhance charge transport.[11]

-

Fluorination: Adding fluorine atoms can lower the HOMO level, leading to higher open-circuit voltages in OPVs, and can also enhance intermolecular interactions.[11][13]

-

Imide Functionalization: The introduction of imide groups can also lower the HOMO energy level and increase Voc.[11]

The following diagram illustrates the logical relationship between molecular design strategies and their impact on material properties.

Caption: The relationship between molecular design strategies for this compound derivatives and their impact on material properties and device performance.

Conclusion

This compound continues to be a pivotal building block in the design of advanced organic semiconducting materials. Its inherent electronic properties and the ease with which it can be chemically modified have enabled the development of OFETs with high charge carrier mobilities and OPVs with impressive power conversion efficiencies. The ongoing exploration of new synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to further advancements in the field of organic electronics, with this compound-based materials playing a central role. This guide has provided a detailed overview of the current state of research, offering valuable insights and practical protocols for scientists and researchers working in this exciting area.

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bithiophene-imide-based polymeric semiconductors for field-effect transistors: synthesis, structure-property correlations, charge carrier polarity, and device stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile synthesis of a semiconducting bithiophene-azine polymer and its application for organic thin film transistors and organic photovoltaics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Facile synthesis of a semiconducting bithiophene-azine polymer and its application for organic thin film transistors and organic photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]